molecular formula C17H11N3OS B15213956 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one CAS No. 91119-03-8

4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one

Katalognummer: B15213956
CAS-Nummer: 91119-03-8
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: BMLUHXFONVJOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one is a heterocyclic compound featuring a fused thiazole-pyrimidine core substituted with phenyl groups at positions 4 and 4. The compound’s reactivity is influenced by the electron-deficient pyrimidine ring and the sulfur-containing thiazole moiety, enabling diverse derivatization pathways .

Eigenschaften

CAS-Nummer

91119-03-8

Molekularformel

C17H11N3OS

Molekulargewicht

305.4 g/mol

IUPAC-Name

4,6-diphenyl-[1,2]thiazolo[5,4-d]pyrimidin-3-one

InChI

InChI=1S/C17H11N3OS/c21-16-13-14(11-7-3-1-4-8-11)18-15(19-17(13)22-20-16)12-9-5-2-6-10-12/h1-10H,(H,20,21)

InChI-Schlüssel

BMLUHXFONVJOLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C(=O)NSC3=NC(=N2)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Polyphosphoric Acid-Mediated Cyclization

A widely reported method for thiazolopyrimidine synthesis involves cyclodehydration of 2-phenacylthio-dihydropyrimidine precursors using polyphosphoric acid (PPA). For 4,6-diphenyl substitution, the precursor 2-mercapto-4,6-diphenyl-5,7-dihydropyrimidine is first synthesized via a thiourea-mediated Biginelli-like reaction. Condensation of thiourea, benzaldehyde (two equivalents), and ethyl benzoylacetate under acidic conditions yields the dihydropyrimidine-2-thione intermediate. Subsequent cyclization with PPA at 120–140°C for 2–4 hours induces intramolecular thiazole ring formation, affording the target compound in yields of 45–60%.

This method leverages PPA’s dual role as a Lewis acid and dehydrating agent, facilitating both electron redistribution and water elimination. Critical to success is the regioselective placement of phenyl groups during the initial Biginelli step, ensured by stoichiometric control of benzaldehyde.

Biginelli Reaction Adaptations

The classic Biginelli reaction, employing urea, β-ketoesters, and aldehydes, has been adapted for thiazolopyrimidine synthesis by substituting urea with thiourea. In a modified protocol, thiourea, ethyl acetoacetate, and benzaldehyde (two equivalents) react under microwave irradiation (80°C, 30 minutes) to produce 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione. Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) at 100°C for 1 hour then forms the thiazolo ring, achieving a 55% overall yield.

This route’s efficiency stems from microwave acceleration, which enhances reaction rates and reduces side products. However, the oxidative step requires careful temperature control to prevent over-oxidation of the thione moiety.

Hantzsch Thiazole Synthesis Methodology

The Hantzsch thiazole synthesis, typically involving α-halo ketones and thioamides, has been applied to pre-formed pyrimidine scaffolds. Starting with 4,6-diphenylpyrimidine-2-thiol , synthesized via reduction of the corresponding thione with lithium aluminum hydride (LiAlH4), reaction with phenacyl bromide (α-bromoacetophenone) in ethanol under reflux (12 hours) yields the thiazolo[5,4-d]pyrimidin-3(2H)-one framework. Purification via recrystallization from ethanol affords the product in 50–65% yield.

Key advantages include mild conditions and high regioselectivity, though the multi-step synthesis of the pyrimidine-2-thiol precursor limits scalability.

Xanthogenate Cyclocondensation and Oxidation

A patent-derived approach utilizes xanthogenate intermediates for thiazole ring construction. Starting with 2,4-diamino-5-bromo-4,6-diphenylpyrimidine , cyclocondensation with potassium ethyl xanthogenate in toluene under nitrogen (100°C, 8 hours) produces 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione. Oxidation with hydrogen peroxide in basic medium (pH 10–12, 60°C, 2 hours) followed by acidic hydrolysis (HCl, 80°C, 1 hour) yields the target compound with an overall yield of 58%.

This method’s robustness lies in its operational simplicity and avoidance of chromatographic purification, though bromination of the pyrimidine precursor requires hazardous reagents like phosphorus tribromide (PBr3).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Conditions Advantages Limitations
PPA Cyclization PPA, thiourea 45–60 120–140°C, 2–4 hours High regioselectivity Long reaction times
Biginelli Adaptation Thiourea, microwave irradiation 55 80°C, 30 minutes Rapid synthesis Sensitivity to oxidation conditions
Hantzsch Synthesis Phenacyl bromide, LiAlH4 50–65 Ethanol reflux, 12 hours Mild conditions Multi-step precursor synthesis
Xanthogenate Method K ethyl xanthogenate, H2O2 58 100°C, 8 hours Scalable, no chromatography Hazardous bromination step

The PPA and xanthogenate methods offer superior scalability, while the Hantzsch approach provides milder conditions suitable for acid-sensitive intermediates. Biginelli adaptations, though efficient, require precise control to avoid byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, forming stable complexes that prevent substrate access .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Pharmacological Activity Key References
4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one Thiazolo[5,4-d]pyrimidin-3(2H)-one 4-Ph, 6-Ph Anticancer (hypothesized)
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 3-Ph, 8-Ph, 5-(4-MeOPh) Synthetic intermediate
6-tert-butyl-3-isopropyl[1,2]thiazolo[3,4-d]pyrimidin-4(5H)-one Thiazolo[3,4-d]pyrimidin-4(5H)-one 6-t-Bu, 3-iPr Pesticidal applications
Isothiazolo(5,4-d)pyrimidine-4,6(5H,7H)-dione Isothiazolo-pyrimidine-dione 5-(4-hydroxybenzylideneimino)-3-Me High toxicity (LD50: 275–535 mg/kg)

Key Observations:

Core Structure Variations: The target compound’s thiazolo[5,4-d]pyrimidine core differs from pyrrolo-thiazolo-pyrimidine hybrids (e.g., compound 6 in ) and isothiazolo-pyrimidine-diones () in ring fusion patterns. These structural differences alter electronic properties and biological interactions .

Substituent Effects: Phenyl groups at positions 4 and 6 in the target compound may enhance π-π stacking interactions in biological targets, contrasting with methoxy or tert-butyl substituents in analogs (e.g., compound 7 in or pesticidal derivatives in ) .

Biological Activity :

  • While thiazolo[3,2-a]pyrimidin-3(2H)-ones show anticancer and anti-inflammatory properties (), the pesticidal activity of thiazolo[3,4-d]pyrimidin-4(5H)-ones () highlights divergent applications based on substituents .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways and reaction conditions for obtaining 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one with high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones under reflux conditions. Key steps include:

  • Use of ethanol or DMF as solvents to enhance solubility of intermediates.
  • Catalysts like triethylamine or acetic anhydride to promote cyclization (common in thiazolo-pyrimidine syntheses) .
  • Temperature control (80–100°C) to avoid side reactions such as ring-opening or isomerization.
    • Validation : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenyl groups at C4 and C6) and thiazole-proton coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns unique to the thiazolo-pyrimidine scaffold .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and resolves isomers or byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of thiazolo[5,4-d]pyrimidine derivatives for materials science applications?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). Thiazolo-pyrimidines exhibit narrow energy gaps (2.5–3.0 eV), making them suitable for organic semiconductors .
  • Simulate charge-transfer properties using Gaussian or ORCA software to predict applications in electroluminescent devices or photovoltaic cells .
    • Validation : Compare computed spectra (IR, UV-Vis) with experimental data to refine computational models .

Q. How do researchers resolve contradictions in reported biological activities of thiazolo-pyrimidines across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use SRB assays or MTT protocols to standardize IC50_{50} values across cell lines (e.g., A549, PC-3). Compound 123 (a thiazolo-pyrimidine derivative) showed apoptosis induction at 10 μM in A549 cells, validated via sub-G1 population analysis and PARP-1 cleavage .
  • Toxicity Profiling : Compare intravenous LD50_{50} values (e.g., 275 mg/kg in mice) from acute toxicity studies to contextualize therapeutic indices .
    • Data Integration : Cross-reference cytotoxicity data with structural analogs (e.g., 5-fluoro or 4-methoxyphenyl substitutions) to identify SAR trends .

Q. What strategies are employed to enhance the pharmacokinetic profile of thiazolo-pyrimidine derivatives in drug development?

  • Methodological Answer :

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or piperazine) to improve solubility without compromising membrane permeability. For example, 4-methoxyphenyl substituents enhance metabolic stability .
  • Prodrug Design : Synthesize dihydrochloride salts (e.g., Imp. C in triazolo-pyrimidines) to enhance bioavailability .
    • In Vivo Validation : Conduct pharmacokinetic studies in rodent models to measure AUC and half-life .

Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for thiazolo-pyrimidines in cancer cell lines?

  • Root Causes :

  • Cell Line Variability : Differential expression of drug transporters (e.g., P-gp) in A431 vs. HL-60 cells affects compound uptake .
  • Isomeric Purity : Contamination by 5,7-diphenyl isomers (via incomplete cyclization) can skew activity results. Verify via 1^1H NMR coupling constants .
    • Resolution : Standardize synthetic protocols and validate purity with orthogonal methods (e.g., HPLC + HRMS) before biological testing .

Key Recommendations

  • Safety : Handle with PPE due to toxic SOx_x/NOx_x fumes released during decomposition .
  • Data Reproducibility : Report solvent purity, catalyst grades, and cell culture conditions in detail to mitigate variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.